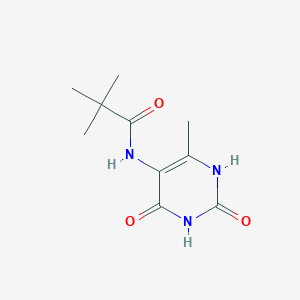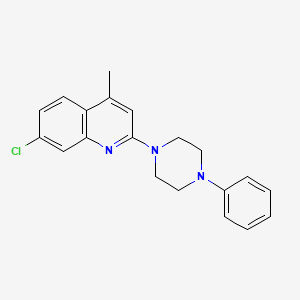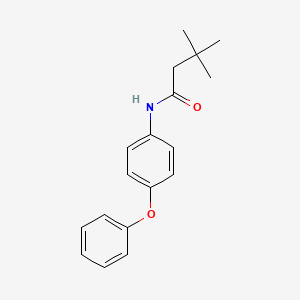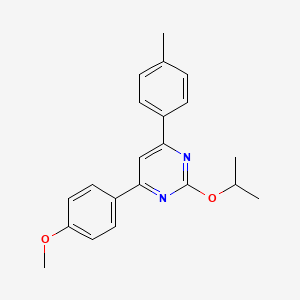
2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine, also known as IMP, is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the field of cancer research.
Mécanisme D'action
The exact mechanism of action of 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine is not fully understood. However, several studies have suggested that 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine exerts its anti-cancer activity by inhibiting the activity of key enzymes involved in cancer cell growth and proliferation. 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has also been shown to induce DNA damage and oxidative stress, leading to the activation of apoptosis pathways.
Biochemical and Physiological Effects:
2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has been shown to exhibit several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and cell cycle arrest. 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine in lab experiments is its potent anti-cancer activity against various types of cancer cells. 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the main limitations of using 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine. One of the main areas of focus is the development of novel drug delivery systems that can improve the solubility and bioavailability of 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine. Another area of focus is the identification of the exact molecular targets of 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine and the development of more specific inhibitors. Additionally, further studies are needed to investigate the potential synergistic effects of 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine with other anti-cancer agents.
Méthodes De Synthèse
The synthesis of 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine involves the reaction between 4-methoxybenzaldehyde, 4-methylbenzaldehyde, isopropyl alcohol, and urea. The reaction is carried out under reflux conditions using a suitable solvent, such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine.
Applications De Recherche Scientifique
2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine exhibits potent anti-cancer activity against various types of cancer cells, including lung cancer, breast cancer, and colon cancer. 2-isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-propan-2-yloxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)25-21-22-19(16-7-5-15(3)6-8-16)13-20(23-21)17-9-11-18(24-4)12-10-17/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRISLZEIHDXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)OC(C)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

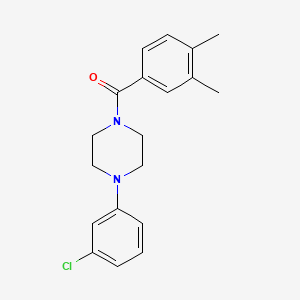
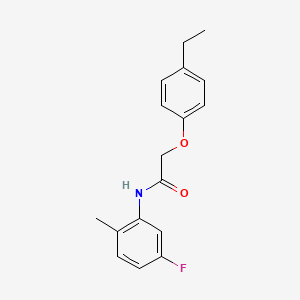
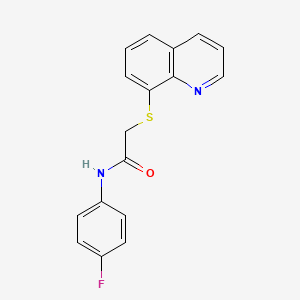
![6-(4-acetylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5853529.png)
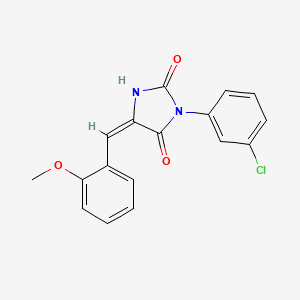
![4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5853540.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5853548.png)
![2,4,6-trimethyl-3-[2-(4-nitrophenyl)carbonohydrazonoyl]benzyl acetate](/img/structure/B5853551.png)
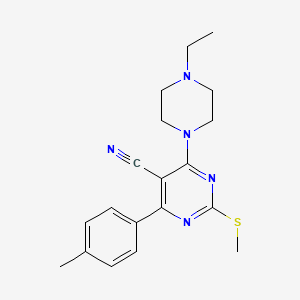
![3-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5853553.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5853555.png)
